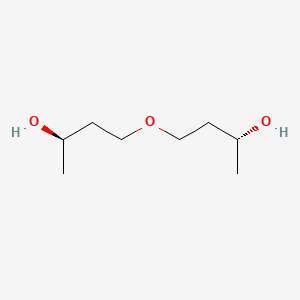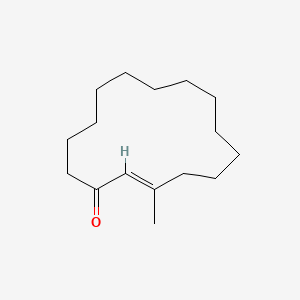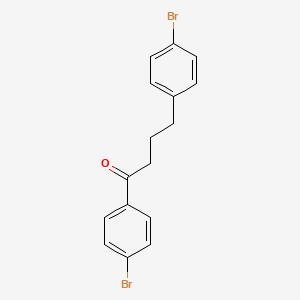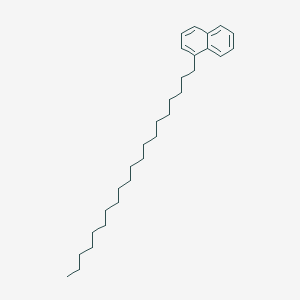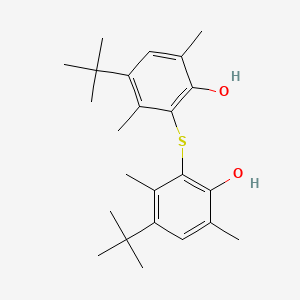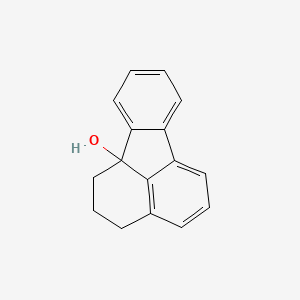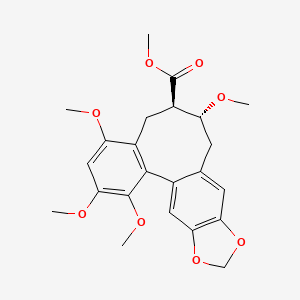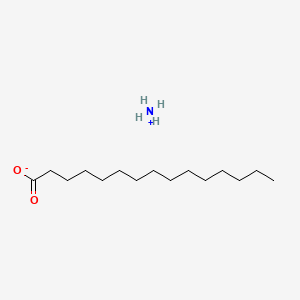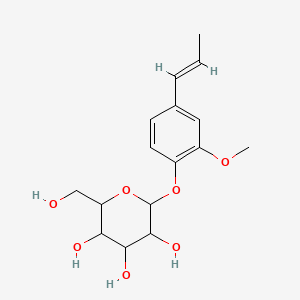
Isoconiferin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoconiferin, also known as (E)-Isoconiferin or Citrusin D, is a naturally occurring phenylpropanoid glycoside. It is derived from coniferyl alcohol and is commonly found in various plant species. This compound is known for its diverse biological activities and has been the subject of extensive scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Isoconiferin can be synthesized through several methods. One common approach involves the glycosylation of coniferyl alcohol. The aglycone, coniferyl alcohol, is first acetylated and then subjected to glycosylation using acetylated glycosyl bromides. Various catalysts, such as DDQ–iodine or ZnO–ZnCl2, can be used to promote the glycosylation reaction . Another method involves the Mizoroki–Heck reaction of 4-hydroxy-3-methoxyphenylboronic acid and peracetylated allyl β-D-glucoside, yielding this compound in a 52% yield .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic polymerization of coniferyl alcohol derivatives. For instance, horseradish peroxidase (HRP) can catalyze the dehydrogenative polymerization of this compound, resulting in a water-soluble dehydrogenation polymer .
化学反应分析
Types of Reactions
Isoconiferin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like HRP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as dehydrogenation polymers and glycosylated analogues .
科学研究应用
Isoconiferin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of lignin-like polymers and other phenylpropanoid derivatives.
Biology: this compound exhibits significant antibacterial activity, particularly against E. coli and S.
Medicine: It has been shown to have hypotensive effects and potential antioxidant properties.
作用机制
The mechanism of action of Isoconiferin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through the modulation of oxidative stress and inhibition of bacterial growth. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative damage . Additionally, its glycosidic moiety enhances its solubility and bioavailability, facilitating its interaction with biological targets .
相似化合物的比较
Isoconiferin is structurally similar to other phenylpropanoid glycosides such as vanillyl β-D-glucopyranoside and salidroside . it is unique in its specific glycosylation pattern and biological activities. Unlike vanillyl β-D-glucopyranoside, which is primarily known for its antibacterial properties, this compound also exhibits significant hypotensive effects . Similarly, while salidroside is renowned for its antioxidant and neuroprotective properties, this compound’s unique glycosylation enhances its solubility and bioavailability, making it more effective in certain applications .
Similar Compounds
- Vanillyl β-D-glucopyranoside
- Salidroside
- Coniferin
- Syringin
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
65995-51-9 |
|---|---|
分子式 |
C16H22O7 |
分子量 |
326.34 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+ |
InChI 键 |
KEOQVSSHVYLFJO-ONEGZZNKSA-N |
手性 SMILES |
C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
规范 SMILES |
CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



